Linalool

Description

Properties

IUPAC Name |

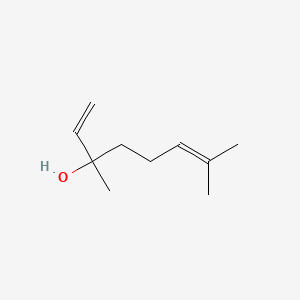

3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025502 | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.59 mg/mL at 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78-70-6 | |

| Record name | (±)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALOOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Ethynylation Reaction

In the first step, 6-methyl-5-hepten-2-one reacts with acetylene gas dissolved in liquid ammonia under alkaline conditions. Key parameters include:

-

Molar ratios : Acetylene to ketone ratios of 1:1 to 6:1.

-

Catalyst : Alkaline catalysts (e.g., KOH or NaOH).

-

Reaction medium : Liquid ammonia (75–90% molar concentration) ensures solubility and reactivity.

Post-reaction, acetylene and ammonia are removed via flash evaporation or pressure rectification, yielding a crude organic phase containing dehydrothis compound. Water content in this phase is critical, as excess moisture (3–7%) can hinder subsequent steps.

Selective Hydrogenation

Dehydrothis compound undergoes hydrogenation using a Lindlar catalyst (5% Pd–5% Pb on calcium carbonate). Reaction conditions are finely tuned to maximize this compound yield while minimizing byproducts like dihydrothis compound:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 50–80°C | Higher temps reduce selectivity |

| Hydrogen pressure | 1.0–2.0 MPa | Lower pressure favors purity |

| Catalyst loading | 0.5–2.0 wt% | Excess catalyst increases cost |

| Reaction time | 3–8 hours | Longer times reduce throughput |

Under optimal conditions, conversion rates exceed 99%, with selectivity up to 98.8%. Post-hydrogenation, batch rectification at 10 hPa and a reflux ratio of 5:1 removes residual impurities, achieving this compound purity >98.9%.

Catalytic Hydrogenation of Dehydrothis compound

Alternative catalytic systems, as described in ChemicalBook , employ palladium, rhodium, or nickel catalysts modified with lead, bismuth, or sulfur compounds. These systems operate at milder pressures (0.4 MPa) and temperatures (60°C), achieving >99% conversion and yield. Modifiers like quinoline suppress over-hydrogenation, ensuring minimal dihydrothis compound formation.

Catalyst Design and Performance

-

Support materials : Al₂O₃ or CaCO₃ enhance dispersion and stability.

-

Modifiers : Lead acetate or manganese dioxide improve selectivity by poisoning active sites responsible for side reactions.

-

Regeneration : Catalysts tolerate multiple cycles with <5% activity loss, reducing operational costs.

Biotechnological Production Using Engineered Microorganisms

Recent advances in synthetic biology enable this compound production via engineered Escherichia coli strains. Cbic_202100110 highlights the use of the isopentenol utilization (IU) pathway , which bypasses the complex mevalonate (MVA) pathway by directly converting isoprenol and prenol into this compound.

Enzyme Engineering

The this compound/nerolidol synthase (bLinS) from Streptomyces clavuligerus was optimized via site-directed mutagenesis:

Fermentation Optimization

| Factor | Adjustment | Outcome |

|---|---|---|

| Inducer concentration | 0.1 mM IPTG | Balanced enzyme expression |

| Carbon source | Glycerol + isoprenol | Enhanced precursor availability |

| Strain | BL21(DE3) ΔrecA | Reduced plasmid instability |

This approach achieved titers of 1.2 g/L this compound with 95% purity, demonstrating scalability for industrial applications.

Pyrolysis of Pinanol Derivatives

A traditional but less common method involves pyrolysis of cis-2-pinanol at elevated temperatures (250–300°C), inducing isomerization to this compound. While simpler, this method faces challenges:

-

Low yields : Typically 40–50% due to competing decomposition pathways.

-

Energy intensity : High temperatures increase operational costs.

Comparative Analysis of Production Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Ethynylation/Hydrogenation | 99.4 | 98.9 | High | 12–18 |

| Catalytic Hydrogenation | 99.0 | 97.5 | Moderate | 15–20 |

| Biotechnological | 95.0 | 95.0 | Emerging | 25–35 |

| Pyrolysis | 45.0 | 85.0 | Low | 30–40 |

Chemical synthesis remains dominant due to its maturity and cost-effectiveness, while biotechnological methods offer sustainable alternatives with further optimization potential .

Chemical Reactions Analysis

Types of Reactions

Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.

Reduction: Reduction of this compound can yield dihydrothis compound, which has applications in the fragrance industry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed in esterification reactions.

Major Products

This compound Oxides: Formed through oxidation, used in fragrance synthesis.

Dihydrothis compound: Formed through reduction, used in fragrances.

Linalyl Acetate: Formed through esterification, used in perfumes and flavorings.

Scientific Research Applications

Biomedical Applications

Linalool exhibits a range of therapeutic effects that make it valuable in medical and health-related applications.

Anti-Cancer Properties

Recent studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been demonstrated to induce apoptosis in prostate cancer cells (22Rv1) and inhibit cell cycle progression, highlighting its potential as an adjunct therapy in cancer treatment .

Table 1: Anti-Cancer Mechanisms of this compound

Neuroprotective Effects

This compound has been shown to possess neuroprotective properties. In a rat model of Parkinson's disease, this compound significantly reduced inflammation and prevented the downregulation of critical neurochemical markers . Additionally, it has exhibited anxiolytic effects when inhaled, suggesting its potential for managing anxiety disorders .

Table 2: Neuroprotective Effects of this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Parkinson's Disease | Reduced inflammation and neuroprotection | |

| Anxiety Management | Anxiolytic effects through olfactory stimulation |

Anti-Inflammatory Properties

This compound's anti-inflammatory effects have been documented in various studies. It has been found to inhibit nitric oxide production and reduce pro-inflammatory cytokines in microglial cells, which are crucial for neuroinflammatory responses . This property makes this compound a candidate for treating inflammatory conditions.

Cosmetic Applications

This compound is widely used in cosmetics due to its pleasant aroma and skin benefits.

Fragrance Additive

As a key component in many essential oils, this compound is commonly utilized as a fragrance additive in perfumes, soaps, and lotions. Its ability to enhance the sensory appeal of products while providing antimicrobial properties makes it an attractive ingredient .

Skin Care Formulations

Recent advancements have seen this compound incorporated into topical formulations such as gels and creams due to its anti-inflammatory and antioxidant properties. These formulations can help improve skin health by reducing irritation and promoting healing .

Agricultural Applications

This compound's role extends beyond health and cosmetics into agriculture.

Pest Repellent

Research has highlighted this compound's effectiveness as a natural insect repellent against various crop-destroying pests. Its application can reduce reliance on synthetic pesticides, promoting eco-friendly pest management strategies .

Table 3: Agricultural Uses of this compound

Mechanism of Action

Linalool exerts its effects through various mechanisms:

Antimicrobial Action: Disrupts cell membranes of microorganisms, leading to cell death.

Anxiolytic and Sedative Properties: Modulates glutamatergic neurotransmission, which is associated with stress relief and sedation.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Linalool vs. Linalyl Acetate

- Chemical Structure : Linalyl acetate is an acetylated derivative of this compound, formed by esterification of the hydroxyl group.

- Odor Profile : this compound has a lower odor threshold (OT = 3.2 ng/L) compared to linalyl acetate (OT = 6.1 ng/L). However, derivatives like 8-oxolinalyl acetate exhibit odor properties similar to this compound but with higher potency (OT = 5.9 ng/L) .

- Biological Activity : Both compounds show anti-inflammatory effects, but this compound is more potent in suppressing NF-κB signaling in vascular endothelial cells . Linalyl acetate is less volatile and often used as a stabilizing agent in fragrances.

Table 1: Key Properties of this compound and Linalyl Acetate

| Property | This compound | Linalyl Acetate |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | C₁₂H₂₀O₂ |

| Odor Threshold (ng/L) | 3.2 | 6.1 |

| Anti-inflammatory | Strong (dose-dependent) | Moderate |

| Natural Occurrence | Lavender, Citrus spp. | Bergamot, Lavender |

This compound vs. Geraniol

- Chemical Structure: Geraniol is an acyclic monoterpene alcohol with a similar molecular weight (154.25 g/mol) but a distinct hydroxyl group position.

- Antioxidant Capacity : Both compounds reduce oxidative stress in neuronal cells, but geraniol shows superior efficacy in scavenging ROS induced by 6-OHDA, a neurotoxin .

- Applications : Geraniol is more commonly used in antimicrobial formulations, while this compound dominates in aromatherapy for its calming effects.

Table 2: Comparison of Antioxidant Effects

| Parameter | This compound | Geraniol |

|---|---|---|

| ROS Reduction (6-OHDA) | 40–50% | 60–70% |

| Glutathione Activation | Moderate | High |

| Key Use Case | Neuroprotection | Antimicrobial agents |

This compound vs. β-Caryophyllene

- Structure and Function : β-Caryophyllene is a bicyclic sesquiterpene with anti-inflammatory properties but lacks the floral aroma of this compound.

- Synergistic Effects: In chicken vascular endothelial cells, this compound and β-caryophyllene jointly inhibit NF-κB pathways, though this compound shows stronger dose-dependent suppression of iNOS and COX-2 .

This compound vs. Limonene

- Co-Occurrence : Both are major components in citrus oils. For example, Citrus reticulata "Dahongpao" contains 4.51% this compound and 14.82% limonene .

- Thermal Stability: Limonene is more resistant to degradation, whereas this compound decomposes at high temperatures into β-myrcene, ocimene, and terpinolene .

Odorant Potency and Variability

This compound’s odor threshold (3.2 ng/L) is lower than most terpenes, making it a dominant aroma compound in plants like Mentha aquatica, where it constitutes up to 48.4% of essential oils depending on seasonal variation .

Biological Activity

Linalool, a naturally occurring monoterpene alcohol found in various essential oils, has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, neuroprotective, and anxiolytic properties, supported by relevant case studies and research findings.

1. Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a variety of pathogens. Research indicates that it disrupts cellular functions, leading to cell death in bacteria such as Pseudomonas fluorescens and Salmonella Typhimurium.

A study published in Frontiers in Microbiology demonstrated that this compound induces membrane damage and oxidative stress in P. fluorescens. The study measured metabolic activity using resazurin assays and found that this compound treatment significantly increased the leakage of nucleic acids and proteins from bacterial cells, indicating compromised cell integrity. Specifically, the nucleic acid levels increased by 2.89 times and 3.46 times at half and full minimum inhibitory concentrations (MIC), respectively .

| Concentration | Nucleic Acids (OD 260 nm) | Protein Content (μg/mL) |

|---|---|---|

| Control | 0.25 | 387.39 |

| 1/2 MIC | 0.73 | 69.42 |

| 1 MIC | 0.87 | - |

2. Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Research Findings

A study published in International Immunopharmacology highlighted this compound's ability to inhibit lung inflammation induced by cigarette smoke, demonstrating its potential for repairing lung damage . Additionally, this compound was found to reduce inflammatory cytokines such as TNF-α and IL-6 in various models .

3. Neuroprotective Properties

This compound's neuroprotective effects have been explored in several studies, particularly concerning neurodegenerative diseases like Alzheimer's.

Case Study: Alzheimer's Disease

In a notable study published in Neuropharmacology, researchers found that this compound reversed neuropathological changes in a triple transgenic mouse model of Alzheimer's disease. The compound restored cognitive functions through its anti-inflammatory effects, suggesting its potential as a preventive candidate for Alzheimer's .

4. Anxiolytic Effects

Research has also indicated that this compound may exert anxiolytic effects when inhaled.

Experimental Evidence

A study conducted on mice demonstrated that inhalation of this compound significantly increased time spent in open arms during elevated plus maze tests compared to control groups, indicating reduced anxiety levels .

Q & A

How can researchers design experiments to quantify enantiomeric differences in linalool and assess their biological impacts?

Methodological Answer:

Enantiomeric analysis of this compound (e.g., (3R)-(-)-linalool vs. (+)-linalool) requires chiral separation techniques such as gas chromatography (GC) with chiral columns or nuclear magnetic resonance (NMR) spectroscopy. For biological activity studies, use cell-based assays (e.g., cytotoxicity or anti-inflammatory tests) with isolated enantiomers. Ensure purity validation via mass spectrometry and structure confirmation via SDF/MOL files . Experimental controls should include racemic mixtures and baseline activity measurements.

What statistical models are appropriate for resolving contradictions in this compound’s reported antimicrobial efficacy across studies?

Methodological Answer:

Use meta-analysis frameworks to reconcile variability in antimicrobial data. Key factors to model include:

- Concentration gradients (e.g., LC50/LC99 values from dose-response curves)

- Synergistic effects with other terpenes (e.g., 1,8-cineole or α-bergamotene)

- Microbial strain specificity (Gram-positive vs. Gram-negative bacteria)

Apply multivariate regression to isolate this compound’s independent effects. Report confidence intervals and p-values to address reproducibility concerns .

How should researchers mitigate oxidation-related artifacts in this compound experiments, particularly in long-term stability studies?

Methodological Answer:

Oxidation products (e.g., hydroperoxides) can confound results. Mitigation strategies include:

- Adding antioxidants (0.1% BHT or α-tocopherol) during sample preparation .

- Storing this compound in inert atmospheres (argon or nitrogen) at -20°C.

- Monitoring peroxide values via iodometric titration, ensuring levels remain <20 mmol/L .

Document storage conditions and antioxidant use in methodology sections to enhance reproducibility.

What protocols ensure accurate quantification of this compound in complex plant matrices using GC-MS?

Methodological Answer:

- Sample Preparation: Use hydrodistillation or solid-phase microextraction (SPME) to isolate this compound from plant tissues (e.g., basil or lavender).

- GC-MS Parameters: Optimize ionization energy (70 eV) and column type (e.g., HP-5MS) for peak resolution. Calibrate with certified this compound standards .

- Data Validation: Compare retention indices and mass spectra with NIST or Wiley libraries. Report relative abundance (%) of major peaks and co-eluting compounds (e.g., germacrene D) .

How can in silico methods predict this compound’s pharmacokinetic properties and potential drug interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate this compound’s binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) using software like GROMACS or AutoDock .

- ADMET Prediction: Use tools like SwissADME to estimate absorption, distribution, and toxicity. Cross-validate with in vitro hepatocyte assays .

- Network Pharmacology: Map this compound-target interactions using STRING or KEGG databases to identify polypharmacology risks .

What experimental designs are optimal for studying this compound’s neurobehavioral effects in animal models?

Methodological Answer:

- Behavioral Assays: Use elevated plus maze or open-field tests to assess anxiolytic effects. Administer this compound via inhalation (0.1–1% v/v) or intraperitoneal injection (10–100 mg/kg) .

- Control Groups: Include vehicle controls (e.g., saline or DMSO) and positive controls (e.g., diazepam).

- Ethical Compliance: Follow institutional guidelines for animal welfare and minimize sample sizes using power analysis .

How can researchers address variability in this compound content across plant cultivars?

Methodological Answer:

- Chemotyping: Perform GC-MS on multiple cultivars (e.g., Ocimum basilicum varieties) to identify genotype-phenotype correlations .

- Environmental Controls: Standardize growth conditions (light, soil pH, harvest time) to reduce variability.

- Multivariate Analysis: Use principal component analysis (PCA) to cluster cultivars based on this compound and co-metabolite profiles .

What analytical techniques differentiate this compound oxide isomers and quantify their formation kinetics?

Methodological Answer:

- Chromatographic Separation: Use GC with polar columns (e.g., DB-WAX) to resolve cis/trans-linalool oxide isomers .

- Kinetic Studies: Monitor oxide formation under controlled oxidation (e.g., H2O2 exposure) via time-course sampling. Calculate rate constants using first-order kinetic models .

- Structural Elucidation: Confirm isomer identity via NMR (e.g., NOESY for spatial proximity analysis) .

How should researchers design ecotoxicological studies to evaluate this compound’s environmental persistence?

Methodological Answer:

- Biodegradation Assays: Incubate this compound in soil/water microcosms under aerobic/anaerobic conditions. Quantify residual this compound via LC-MS/MS .

- Toxicity Endpoints: Assess Daphnia magna mortality or algal growth inhibition (OECD guidelines).

- Data Reporting: Include half-life (t1/2), EC50 values, and metabolite profiles .

What strategies validate this compound’s role in synergistic essential oil mixtures for antimicrobial applications?

Methodological Answer:

- Checkerboard Assays: Test this compound in combination with other terpenes (e.g., eugenol) to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies: Use transcriptomics (RNA-seq) to identify upregulated/downregulated genes in treated microbial populations .

- Statistical Validation: Apply Bliss independence or Loewe additivity models to confirm synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.